BMS-645737
Vue d'ensemble
Description
BMS-645737 est un médicament à petites molécules développé par Bristol Myers Squibb Company. Il est connu pour ses effets inhibiteurs puissants sur le récepteur 2 du facteur de croissance endothélial vasculaire et le récepteur 1 du facteur de croissance des fibroblastes. Ces récepteurs jouent un rôle crucial dans l'angiogenèse, le processus par lequel de nouveaux vaisseaux sanguins se forment à partir de vaisseaux préexistants. This compound a été principalement étudié pour ses propriétés anticancéreuses potentielles en raison de sa capacité à inhiber l'angiogenèse .
Applications De Recherche Scientifique
BMS-645737 has been extensively studied for its anti-cancer properties. Its ability to inhibit vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 makes it a promising candidate for anti-angiogenic therapy. Research has shown that this compound can effectively inhibit the growth of tumors by preventing the formation of new blood vessels .
In addition to its anti-cancer applications, this compound has been investigated for its potential use in treating other diseases characterized by abnormal angiogenesis, such as age-related macular degeneration and diabetic retinopathy .
Mécanisme D'action
Target of Action
BMS-645737, also known as 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine, primarily targets Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . These receptors play crucial roles in angiogenesis, a process that involves the growth of new blood vessels from pre-existing vessels, which is essential for tumor growth and metastasis .
Mode of Action
This compound acts as an antagonist to FGFR1 and VEGFR2 . By binding to these receptors, it inhibits their activation and downstream signaling pathways . This inhibition disrupts the angiogenesis process, thereby limiting the supply of oxygen and nutrients to the tumor cells, which can lead to tumor shrinkage .
Biochemical Pathways
The compound’s action affects several biochemical pathways. For instance, it inhibits the activation of enzymes like thymidylate-syn-thase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . This inhibition can lead to the cessation of cell proliferation . It also affects pathways like telomerase activity inhibition, focal adhesion kinase inhibitors, thymidylate synthase targeting, B-cell lymphoma 2 inhibition, NF-kB signaling pathway inhibition, and tubulin polymerization targeting .
Pharmacokinetics
The pharmacokinetics of this compound involve multistep processes, including both oxidation and conjugation reactions . For example, the 2-methyl-1H-pyrrolo moiety undergoes cytochrome P450-catalyzed hydroxylation, followed by oxidation to a carboxylic acid, and then conjugation with taurine . The 5-methyl-1,3,4-oxadiazol-2-yl moiety is metabolized by hydroxylation and then conjugation with sulfate . The pyridin-5-yl group undergoes direct glucuronidation in hepatocytes .
Result of Action
The result of this compound’s action is the inhibition of angiogenesis, which can lead to tumor shrinkage . In nonclinical studies, this compound has shown good preclinical in vivo activity against human tumor xenograft models . It’s worth noting that this compound can also induce clinical, gross, and histologic lesions of incisor teeth in sprague-dawley (sd) rats .
Analyse Biochimique
Biochemical Properties
BMS-645737 functions as an inhibitor of VEGFR2 and FGFR1, which are key receptors involved in angiogenesis. By inhibiting these receptors, this compound disrupts the signaling pathways that promote the growth and maintenance of blood vessels in tumors. This compound interacts with the tyrosine kinase domains of VEGFR2 and FGFR1, preventing their phosphorylation and subsequent activation . This inhibition leads to a reduction in endothelial cell proliferation, migration, and survival, thereby impeding tumor growth and metastasis .
Cellular Effects
This compound has been shown to exert significant effects on various cell types, particularly endothelial cells and cancer cells. In endothelial cells, this compound inhibits cell proliferation, migration, and tube formation, which are essential processes for angiogenesis . In cancer cells, this compound induces apoptosis and inhibits cell proliferation by disrupting the VEGFR2 and FGFR1 signaling pathways . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced tumor growth and metastasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding sites of VEGFR2 and FGFR1, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, such as ERK and AKT, which are involved in cell proliferation, survival, and migration . By blocking these pathways, this compound effectively reduces angiogenesis and tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and retains its inhibitory activity over extended periods . Prolonged exposure to this compound can lead to the development of resistance in some cancer cell lines, necessitating combination therapies to maintain its efficacy . Additionally, long-term studies have shown that this compound can cause dose-dependent histopathologic lesions in rat incisors, which are partially reversible after a dose-free period .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits tumor growth and angiogenesis without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as white discoloration and fracture of incisors, as well as dose-dependent histopathologic lesions in rat incisors . These adverse effects highlight the importance of optimizing the dosage to balance efficacy and safety .
Metabolic Pathways
This compound undergoes extensive metabolism in vivo, involving both oxidation and conjugation reactions . The 2-methyl-1H-pyrrolo moiety of this compound is metabolized by cytochrome P450 enzymes, leading to the formation of carboxylic acid and subsequent conjugation with taurine . Additionally, the 5-methyl-1,3,4-oxadiazol-2-yl moiety undergoes hydroxylation and conjugation with sulfate . These metabolic pathways play a crucial role in the clearance and detoxification of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound accumulates in tumor tissues, where it exerts its inhibitory effects on VEGFR2 and FGFR1 . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with VEGFR2 and FGFR1 . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects . Additionally, this compound may undergo post-translational modifications that affect its localization and activity within the cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de BMS-645737 implique plusieurs étapes, notamment la formation de la structure centrale de la pyrrolo[2,1-f][1,2,4]triazin-4-amineLe produit final est obtenu par une série de réactions, y compris des réactions de cyclisation, d'oxydation et de conjugaison .
Méthodes de production industrielle
La production industrielle de this compound implique l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela comprend l'utilisation de la chromatographie liquide haute performance pour la purification et l'application de techniques avancées telles que la chromatographie liquide-spectrométrie de masse en tandem et la résonance magnétique nucléaire pour la confirmation structurelle.
Analyse Des Réactions Chimiques
Types de réactions
BMS-645737 subit diverses réactions chimiques, notamment :
Conjugaison : Le composé subit des réactions de conjugaison avec la taurine, le sulfate et la N-acétylglucosamine.
Réactifs et conditions courants
Oxydation : Les enzymes du cytochrome P450 sont couramment utilisées pour les réactions d'hydroxylation et d'oxydation.
Conjugaison : Des réactifs tels que la taurine, le sulfate et la N-acétylglucosamine sont utilisés pour les réactions de conjugaison.
Principaux produits formés
Oxydation : Dérivés d'acides carboxyliques.
Conjugaison : Conjugués avec la taurine, le sulfate et la N-acétylglucosamine.
Applications de la recherche scientifique
This compound a été largement étudié pour ses propriétés anticancéreuses. Sa capacité à inhiber le récepteur 2 du facteur de croissance endothélial vasculaire et le récepteur 1 du facteur de croissance des fibroblastes en fait un candidat prometteur pour la thérapie anti-angiogenèse. La recherche a montré que this compound peut inhiber efficacement la croissance des tumeurs en empêchant la formation de nouveaux vaisseaux sanguins .
En plus de ses applications anticancéreuses, this compound a été étudié pour son utilisation potentielle dans le traitement d'autres maladies caractérisées par une angiogenèse anormale, telles que la dégénérescence maculaire liée à l'âge et la rétinopathie diabétique .
Mécanisme d'action
This compound exerce ses effets en inhibant le récepteur 2 du facteur de croissance endothélial vasculaire et le récepteur 1 du facteur de croissance des fibroblastes. Ces récepteurs sont impliqués dans les voies de signalisation qui régulent l'angiogenèse. En bloquant ces récepteurs, this compound empêche l'activation des voies de signalisation en aval, conduisant à l'inhibition de la formation de nouveaux vaisseaux sanguins .
Comparaison Avec Des Composés Similaires
Composés similaires
Sunitinib : Un autre inhibiteur du récepteur du facteur de croissance endothélial vasculaire ayant des propriétés anti-angiogenèse.
Unicité
BMS-645737 est unique en son genre par sa double inhibition du récepteur 2 du facteur de croissance endothélial vasculaire et du récepteur 1 du facteur de croissance des fibroblastes. Cette double inhibition renforce ses effets anti-angiogenèse, ce qui en fait un candidat puissant pour la thérapie anticancéreuse .
Propriétés
IUPAC Name |
6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c1-10(2)16-15(20-27-26-12(4)29-20)8-28-17(16)19(22-9-23-28)25-14-6-13-5-11(3)24-18(13)21-7-14/h5-10H,1-4H3,(H,21,24)(H,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQXPATWSOGSAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)NC3=NC=NN4C3=C(C(=C4)C5=NN=C(O5)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215483 | |
Record name | BMS-645737 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651744-16-0 | |
Record name | BMS-645737 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0651744160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-645737 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-645737 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H6HFH34L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BMS-645737?
A: this compound acts as a potent and selective antagonist of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and also inhibits Fibroblast Growth Factor Receptor-1 (FGFR-1). [, ] This means it binds to these receptors and blocks their activation, preventing the signaling cascades involved in angiogenesis (blood vessel formation). [, ]
Q2: What are the major metabolic pathways of this compound identified in preclinical studies?
A2: this compound undergoes complex metabolism involving both oxidation and conjugation reactions. Key pathways include:
- Oxidation: Cytochrome P450 enzymes mediate hydroxylation of the 2-methyl-1H-pyrrolo moiety, which can be further oxidized to a carboxylic acid. [] Hydroxylation also occurs on the 5-methyl-1,3,4-oxadiazol-2-yl moiety. []
- Conjugation: The oxidized 2-methyl-1H-pyrrolo moiety can conjugate with taurine. [] The hydroxylated 5-methyl-1,3,4-oxadiazol-2-yl moiety can conjugate with sulfate. [] Interestingly, direct glucuronidation of the pyridin-5-yl group was observed in hepatocytes of various species. []
- N-acetylglucosamine Conjugation: Uniquely, this compound forms an N-acetylglucosamine conjugate in cynomolgus monkeys, representing a novel metabolic pathway for heterocyclic aromatic amines. []
Q3: What is the significance of the incisor degeneration observed in rats treated with this compound?
A: In preclinical studies, this compound administration led to dose-dependent incisor degeneration in rats. [] Lesions included degeneration of odontoblasts and ameloblasts, decreased dentin mineralization, pulp inflammation and necrosis, and edema in surrounding tissues. [] These findings suggest that this compound, through its inhibition of VEGF and FGF signaling, may disrupt the growth and maintenance of the small blood vessels essential for dentin and enamel formation in continuously growing rat incisors. [] This highlights the potential for off-target effects on tissues dependent on VEGF and FGF signaling.
Q4: What analytical techniques were used to characterize the metabolites of this compound?
A: Researchers primarily utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize the metabolites of this compound. [] LC-MS/MS provided information on the molecular weight and fragmentation patterns of the metabolites, aiding in structural elucidation. [] NMR spectroscopy, particularly 1H-NMR, 2D 1H-13C correlation (HSQC and HMBC), and NOE experiments, were instrumental in determining the exact structure and stereochemistry of the metabolites by analyzing their proton and carbon chemical shifts. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.